![molecular formula C18H20N4O3S B2691764 methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate CAS No. 1105205-01-3](/img/structure/B2691764.png)
methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate
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Overview
Description
Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that includes atoms of at least two different elements . The specific compound you mentioned has several functional groups, including a methoxy group, a pyrazolo[3,4-d]pyridazine group, and a thioacetate group.
Synthesis Analysis
The synthesis of such compounds typically involves several steps, each introducing a new functional group or modifying an existing one . The exact synthesis process would depend on the specific compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, the thioacetate group might undergo hydrolysis to form a thiol and an acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be predicted based on its structure and functional groups .Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Research in heterocyclic chemistry often explores novel synthesis methods of complex molecules for potential therapeutic use or material applications. For example, studies have demonstrated various approaches to synthesizing pyridazinone derivatives, which are known for their wide range of biological activities. One study focused on synthesizing a new pyridazinone derivative and characterizing it through spectroscopic studies and theoretical calculations, highlighting its potential for further biological activity investigations (Kalai et al., 2021).
Molecular Docking and Biological Activities
Another aspect of scientific research applications involves molecular docking studies to predict the interaction of synthesized compounds with specific biological targets. This approach is crucial in drug design and discovery, allowing researchers to assess the potential efficacy of compounds before in vitro and in vivo testing. For instance, a study on the discovery, synthesis, and validation of novel pyrazoles for their antioxidant, anti-breast cancer, and anti-inflammatory properties utilized molecular docking to examine the interaction with specific enzymes, demonstrating the compounds' potential as future drugs (Thangarasu et al., 2019).
Advanced Organic Synthesis Techniques
Research also delves into advanced organic synthesis techniques to create heterocyclic compounds with potential applications in various fields. For example, innovative approaches to cyclization and the use of specific reagents can lead to the synthesis of compounds with unique structural features and potential utility in medicinal chemistry and material science. The synthesis of complex heterocycles can involve multi-step reactions, showcasing the versatility and creativity in organic synthesis (Svete et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11(2)16-12-9-19-22(13-7-5-6-8-14(13)24-3)17(12)18(21-20-16)26-10-15(23)25-4/h5-9,11H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPQJMPZIKMGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate |
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